molecular formula C11H13B B3386924 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 77508-59-9

2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3386924
CAS No.: 77508-59-9
M. Wt: 225.12 g/mol
InChI Key: MUGPULGJDGEABF-UHFFFAOYSA-N
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Description

Contextualization within Halomethylated Naphthalene (B1677914) Derivatives

Halogenated naphthalenes and their derivatives are recognized as highly valuable intermediates in organic synthesis. nih.gov Their utility has been significantly enhanced by advancements in radical chemistry and transition metal-catalyzed reactions. nih.gov These compounds serve as crucial starting materials for a range of synthetic transformations, including palladium-catalyzed coupling reactions. nih.govacs.org

2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene belongs to the broader class of halomethylated naphthalene derivatives. Unlike fully aromatic systems such as bromomethylnaphthalene, the tetralin-based structure possesses a flexible, saturated ring fused to an aromatic ring. This structural feature can influence the reactivity and conformational properties of molecules synthesized from it. The development of efficient methodologies for the regioselective synthesis of polysubstituted naphthalene derivatives remains an area of significant interest, highlighting the importance of versatile precursors like this compound. nih.govnih.gov

Strategic Importance as a Versatile Synthetic Building Block

The strategic importance of this compound lies in its role as a versatile synthetic building block. The carbon-bromine bond in the bromomethyl group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the introduction of the tetrahydronaphthylmethyl moiety into a wide array of molecules.

One common synthetic route to this compound involves the treatment of 2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene with a brominating agent like phosphorus tribromide (PBr₃) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂). prepchem.com This conversion of a benzylic alcohol to a benzylic bromide is a fundamental transformation that activates the position for further functionalization.

As a benzylic halide, it can participate in various C-C bond-forming reactions. For instance, it is a suitable substrate for cross-coupling reactions, such as those mediated by organozinc reagents in the presence of a palladium catalyst, to form diarylmethane structures. rsc.org Furthermore, it can undergo nucleophilic substitution reactions with a wide range of nucleophiles, enabling the introduction of diverse functional groups.

Historical Overview of Relevant Synthetic Methodologies for Benzylic Halides

The synthesis of benzylic halides is a cornerstone of organic chemistry, with methodologies evolving over many decades. Historically, one of the most common methods for their preparation has been the free-radical halogenation of toluenes and their derivatives. This approach, often initiated by UV light or chemical initiators, involves the reaction of a methylarene with a halogenating agent like N-bromosuccinimide (NBS).

Another classical approach is the halogenation of benzylic alcohols. The reaction of a benzylic alcohol with hydrogen halides (e.g., HBr) or other halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) has been a standard method for producing benzylic halides. organic-chemistry.org The synthesis of this compound from its corresponding alcohol is an example of this well-established methodology. prepchem.com

More recent developments have focused on improving the efficiency, safety, and environmental impact of these syntheses. For example, methods using LED light for photo-illumination have been developed to prepare benzyl (B1604629) halides, offering a more environmentally friendly and cost-effective process that can reduce the formation of impurities. google.com The continuous evolution of these synthetic methods underscores the enduring importance of benzylic halides as key intermediates in organic synthesis.

Interactive Data Tables

Chemical Properties of this compound

PropertyValue
CAS Number77508-59-9 sigmaaldrich.combldpharm.com
Molecular FormulaC₁₁H₁₃Br sigmaaldrich.combldpharm.com
Molecular Weight225.13 g/mol sigmaaldrich.comsigmaaldrich.com
InChI KeyMUGPULGJDGEABF-UHFFFAOYSA-N sigmaaldrich.com
Physical FormLiquid sigmaaldrich.com
Purity95% sigmaaldrich.com

Physicochemical Properties of 1,2,3,4-Tetrahydronaphthalene (B1681288) (Tetralin)

PropertyValueSource
CAS Number119-64-2 sigmaaldrich.com
Molecular FormulaC₁₀H₁₂ sigmaaldrich.com
Molecular Weight132.20 g/mol sigmaaldrich.com
Boiling Point207 °C sigmaaldrich.com
Melting Point-35 °C sigmaaldrich.com
Density0.973 g/mL at 25 °C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGPULGJDGEABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508115
Record name 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77508-59-9
Record name 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Bromomethyl 1,2,3,4 Tetrahydronaphthalene and Its Precursors

Regioselective and Chemoselective Bromination Approaches

Direct bromination of the precursor 2-methyl-1,2,3,4-tetrahydronaphthalene is a common and efficient strategy. The key challenge lies in achieving high regioselectivity for the benzylic position over the aromatic ring and other aliphatic positions, as well as chemoselectivity to avoid unwanted side reactions.

Free Radical Bromination Techniques and Selectivity Control

Free radical bromination is a powerful method for functionalizing C-H bonds. The selectivity of this reaction is dictated by the relative stability of the radical intermediates formed during the hydrogen abstraction step. In the case of 2-methyl-1,2,3,4-tetrahydronaphthalene, the benzylic C-H bonds of the methyl group are significantly weaker than the other aliphatic and aromatic C-H bonds. This is because abstraction of a benzylic hydrogen atom generates a resonance-stabilized benzylic radical, making this position the most favorable site for radical attack.

The high selectivity of bromination radicals compared to chlorination radicals makes bromine the reagent of choice for such transformations. masterorganicchemistry.comyoutube.com Control over the reaction conditions is paramount to ensure the desired outcome and prevent side reactions, such as electrophilic aromatic bromination or over-bromination to di- or tri-brominated species. scientificupdate.comgla.ac.uk Key factors for selectivity control include:

Low Bromine Concentration : Maintaining a very low concentration of molecular bromine (Br₂) throughout the reaction is crucial. wikipedia.orgchem-station.com This suppresses competitive ionic pathways, particularly electrophilic addition to the aromatic ring.

Radical Initiators : The reaction is initiated by heat (thermolysis) or light (photolysis), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). dbpedia.org These initiators generate radicals that start the chain reaction.

Solvent Choice : Non-polar solvents that are inert under radical conditions, such as carbon tetrachloride (CCl₄) or cyclohexane, are traditionally used. wikipedia.orgdbpedia.org However, due to toxicity and environmental concerns, safer alternatives like acetonitrile (B52724) or trifluorotoluene have been successfully employed. wikipedia.orgorganic-chemistry.orgacs.org

Table 1: Comparison of Conditions for Free Radical Bromination
ParameterCondition/ReagentRationale for SelectivityPotential Side Products
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂.Dibromination, Aromatic Bromination
Molecular Bromine (Br₂)Requires very dilute conditions and careful control.Aromatic Bromination, Over-bromination
Initiator AIBN, BPOThermal decomposition provides a steady source of radicals.Minimal
UV Light (hν)Photolytic cleavage of Br₂ initiates the reaction.Can sometimes lead to degradation
Solvent Carbon Tetrachloride (CCl₄)Traditional inert solvent; NBS has low solubility.Minimal
Acetonitrile (CH₃CN)Safer, effective alternative to halogenated solvents. acs.orgMinimal

Benzylic Halogenation via Specific Reagents and Conditions

The most widely used and reliable method for the selective benzylic bromination of substrates like 2-methyl-1,2,3,4-tetrahydronaphthalene is the Wohl-Ziegler reaction . wikipedia.orgmasterorganicchemistry.comthermofisher.com This reaction employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. dbpedia.orgthermofisher.com

The success of the Wohl-Ziegler reaction hinges on the ability of NBS to provide a low, steady-state concentration of molecular bromine. wikipedia.orgorganic-chemistry.org The reaction is initiated by the homolytic cleavage of the initiator or the N-Br bond under thermal or photochemical conditions. The resulting radical abstracts a benzylic hydrogen from the substrate to form the resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂, which is generated in situ from the reaction of NBS with trace amounts of HBr, to yield the desired 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene and a bromine radical, propagating the chain. The succinimide (B58015) byproduct is insoluble in common solvents like CCl₄ and floats to the surface, providing a visual cue for reaction completion. wikipedia.orgorganic-chemistry.org

Table 2: Typical Reagents for Wohl-Ziegler Bromination
ReagentRoleTypical SolventInitiator
N-Bromosuccinimide (NBS) Source of bromine radicalsCarbon Tetrachloride (CCl₄)AIBN
AcetonitrileUV light
Trifluorotoluene wikipedia.orgBenzoyl Peroxide
Azobisisobutyronitrile (AIBN) Radical InitiatorCCl₄, AcetonitrileN/A
Benzoyl Peroxide (BPO) Radical InitiatorCCl₄, AcetonitrileN/A

Precursor-Based Transformation Strategies

An alternative to direct bromination of a methyl group is the conversion of a pre-existing functional group at the 2-position of the tetralin ring into a bromomethyl moiety. This approach is particularly useful when the required precursor is readily available or when direct bromination methods are incompatible with other functional groups in the molecule.

Conversion of Hydroxymethyl to Bromomethyl Moieties (e.g., utilizing PBr₃)

A common and straightforward precursor-based strategy is the conversion of the corresponding alcohol, (1,2,3,4-tetrahydronaphthalen-2-yl)methanol. This transformation is a standard nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group and subsequently displaced by a bromide ion.

One of the most effective reagents for this conversion is phosphorus tribromide (PBr₃). The reaction typically proceeds by the formation of a phosphite (B83602) ester intermediate, which is then readily displaced by bromide. This method is generally high-yielding and avoids the harsh conditions of free radical reactions. Other common reagents for this type of transformation include hydrobromic acid (HBr) and combinations like triphenylphosphine (B44618) with carbon tetrabromide (the Appel reaction).

Development of Alternative Functional Group Interconversions

While the conversion from the corresponding alcohol is the most direct precursor-based method, other functional groups can also serve as starting points for the synthesis of this compound. These alternative interconversions provide synthetic flexibility, allowing for different retrosynthetic disconnections.

For instance, a carboxylic acid precursor, such as 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, could be utilized. nih.gov A possible two-step sequence would involve the reduction of the carboxylic acid to the primary alcohol, (1,2,3,4-tetrahydronaphthalen-2-yl)methanol, using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by bromination as described in section 2.2.1.

Stereoselective Synthesis of Chiral this compound Analogs

The tetralin scaffold is a common feature in many biologically active molecules, and the stereochemistry at the C2 position can be critical for their activity. researchgate.netmdpi.com Consequently, the development of stereoselective methods to synthesize chiral analogs of this compound is of significant interest.

The primary strategy for obtaining enantiomerically pure or enriched target molecules involves the asymmetric synthesis of a chiral precursor, which is then converted to the bromomethyl derivative. This approach avoids the often difficult and inefficient resolution of a racemic final product.

Methodologies for the asymmetric synthesis of 2-substituted tetralins often rely on catalytic asymmetric reactions. thieme-connect.com For example, the asymmetric hydrogenation of a suitably substituted naphthalene (B1677914) or dihydronaphthalene precursor using a chiral transition metal catalyst (e.g., based on Ruthenium or Iridium) can establish the stereocenter at the C2 position with high enantioselectivity. mdpi.comresearchgate.net Similarly, other catalytic asymmetric transformations can be employed to construct the chiral tetralin ring system. rsc.orgnih.govsemanticscholar.org

Once a chiral precursor, such as enantiomerically enriched (R)- or (S)-(1,2,3,4-tetrahydronaphthalen-2-yl)methanol, is obtained, it can be converted to the corresponding chiral this compound. This final step, typically a nucleophilic substitution using a reagent like PBr₃, usually proceeds with inversion of configuration or retention, depending on the specific mechanism (Sₙ2 or Sₙ1-type with neighboring group participation), but often with high stereochemical fidelity, thus preserving the enantiomeric purity of the precursor.

Sustainable and Green Chemistry Considerations in Synthesis

The growing emphasis on sustainable and green chemistry principles in chemical synthesis has prompted a re-evaluation of traditional synthetic routes for many compounds, including this compound and its precursors. The core tenets of green chemistry—such as maximizing atom economy, utilizing renewable feedstocks, employing safer solvents and reagents, and designing energy-efficient processes—offer a framework for developing more environmentally benign and economically viable synthetic strategies. This section explores sustainable approaches applicable to the synthesis of the tetralin core, the introduction of the C2-substituent, and the final bromination step.

A significant area for green improvement lies in the synthesis of the 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) skeleton. Traditionally, this has been achieved through the hydrogenation of naphthalene. Greener alternatives focus on the use of highly efficient and recyclable catalysts under milder conditions. For instance, heterogeneous catalysts, which can be easily recovered and reused, are a cornerstone of sustainable chemical processes. The use of polymer-stabilized platinum nanoparticles has been demonstrated for the selective hydrogenation of naphthalene to tetralin. This method offers the advantage of catalyst recyclability, a key principle of green chemistry. Furthermore, conducting such hydrogenations in supercritical fluids, like supercritical hexane, presents a greener alternative to conventional organic solvents. Supercritical fluids exhibit properties of both liquids and gases, allowing for enhanced mass transfer and potentially faster reaction rates. Moreover, the solvent can be easily removed and recycled by simple depressurization, minimizing solvent waste.

Another key precursor is 2-tetralinmethanol. Biocatalysis offers a powerful and inherently green approach to its synthesis. The enantioselective reduction of β-tetralone using whole-cell biocatalysts, such as various fungal strains, has been reported. mdpi.com This method aligns with green chemistry principles by operating under mild conditions (ambient temperature and pressure) in aqueous media, thus avoiding the use of hazardous reducing agents and organic solvents. The high enantioselectivity often achieved with biocatalysts is an additional advantage, providing access to chiral building blocks for further synthesis. mdpi.com

Precursor Synthesis StepTraditional MethodGreen AlternativeGreen Chemistry Principle(s) Addressed
Tetralin Synthesis Hydrogenation of naphthalene with traditional catalystsCatalytic hydrogenation using polymer-stabilized platinum nanoparticles in supercritical hexaneUse of recyclable catalysts, safer solvents
2-Tetralinmethanol Synthesis Chemical reduction of β-tetraloneBiocatalytic reduction of β-tetralone using whole-cell biocatalystsUse of renewable (biocatalytic) resources, safer reaction conditions, aqueous media

The conversion of a precursor like 2-methyl-1,2,3,4-tetrahydronaphthalene to this compound typically involves benzylic bromination. Traditional methods for this transformation often employ hazardous reagents like elemental bromine and chlorinated solvents such as carbon tetrachloride, which is a known ozone-depleting substance. Green chemistry seeks to replace these hazardous materials with safer alternatives.

N-Bromosuccinimide (NBS) is a widely used and safer alternative to liquid bromine for benzylic bromination. masterorganicchemistry.com It is a crystalline solid that is easier and safer to handle. masterorganicchemistry.com The reaction with NBS is typically initiated by light or a radical initiator. masterorganicchemistry.com To further enhance the greenness of this step, several innovative approaches have been developed.

Microwave-assisted synthesis using NBS in more environmentally friendly solvents, such as diethyl carbonate, has been shown to be a rapid and efficient method for benzylic bromination. This approach not only avoids the use of hazardous solvents but also often leads to shorter reaction times and higher yields compared to conventional heating.

Photochemical bromination in continuous flow reactors represents another significant advancement. This technique allows for precise control over reaction parameters, leading to improved selectivity and safety. The in situ generation of bromine from less hazardous precursors within the flow system can further enhance the safety and efficiency of the process.

The use of a bromide/bromate couple in an aqueous acidic medium is another eco-friendly bromination method. This system generates bromine in situ, avoiding the direct handling of liquid bromine and often proceeding under ambient conditions.

Bromination StepTraditional Reagent/SolventGreener Alternative(s)Green Chemistry Principle(s) Addressed
Benzylic Bromination Elemental Bromine (Br₂) in Carbon Tetrachloride (CCl₄)- N-Bromosuccinimide (NBS) in greener solvents (e.g., diethyl carbonate) with microwave irradiation- Continuous photochemical bromination with in situ bromine generation- Bromide/bromate couple in aqueous mediaUse of safer reagents and solvents, energy efficiency (microwaves, photochemistry), prevention of hazardous byproducts

By integrating these sustainable and green chemistry considerations, a more environmentally responsible synthetic pathway for this compound can be envisioned. This would involve the use of catalytic and biocatalytic methods for the synthesis of the key precursors, followed by a greener bromination protocol that avoids the use of hazardous reagents and solvents, minimizes waste, and improves energy efficiency.

Elucidation of Reaction Mechanisms and Transformational Pathways of 2 Bromomethyl 1,2,3,4 Tetrahydronaphthalene

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution is a primary reaction pathway for 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene, where the bromide ion is displaced by a nucleophile. The reaction can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, depending on the stability of the potential carbocation intermediate and the strength of the nucleophile.

The kinetics of nucleophilic substitution reactions provide insight into the mechanism. An SN2 reaction is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. Consequently, the rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics. For this compound, which is a primary alkyl halide, the SN2 pathway is generally favored due to the relatively low steric hindrance around the electrophilic carbon and the instability of the corresponding primary carbocation.

Stereochemically, SN2 reactions are characterized by an inversion of configuration at the reaction center, known as a Walden inversion. If the reaction were to be carried out on a chiral isotopically-labeled variant of this compound, the product would exhibit the opposite stereochemistry compared to the starting material.

Conversely, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining first step is the unimolecular dissociation of the leaving group. Thus, the reaction rate depends only on the concentration of the substrate. While a primary carbocation is typically unstable, anchimeric assistance from the adjacent benzene (B151609) ring could potentially stabilize it, making an SN1 pathway possible under certain conditions. If an SN1 reaction were to occur, it would lead to a racemic mixture of products, as the planar carbocation can be attacked by the nucleophile from either face.

Reaction TypeKinetic DependenceStereochemical OutcomeFavored by
SN2 Second-order (depends on substrate and nucleophile)Inversion of configurationStrong nucleophiles, aprotic solvents, primary substrates
SN1 First-order (depends on substrate only)Racemization (mixture of inversion and retention)Weak nucleophiles, protic solvents, stable carbocations

The choice of solvent plays a critical role in determining the reaction pathway. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are incapable of hydrogen bonding with the nucleophile. This leaves the nucleophile "free" and highly reactive, thus favoring the bimolecular SN2 mechanism. In contrast, polar protic solvents, like water or ethanol, can solvate both the leaving group and the nucleophile through hydrogen bonding. This solvation stabilizes the carbocation intermediate required for an SN1 reaction and simultaneously reduces the reactivity of the nucleophile, thereby favoring the SN1 pathway.

The nature of the nucleophile is also a key determinant. Strong, small nucleophiles (e.g., hydroxide, alkoxides) will favor the SN2 mechanism due to their ability to efficiently attack the sterically accessible primary carbon. Weaker or bulkier nucleophiles are less effective in the concerted SN2 attack and may allow for the SN1 mechanism to compete, especially if conditions favor carbocation formation.

Elimination Reactions (E1 and E2) for Olefin Formation

In the presence of a strong base, this compound can undergo elimination reactions to form an olefin, specifically 2-methylene-1,2,3,4-tetrahydronaphthalene. Similar to substitution, elimination can occur via bimolecular (E2) or unimolecular (E1) pathways.

The E2 mechanism is a concerted process where the base removes a proton from a carbon adjacent to the bromomethyl group, while the bromide ion departs simultaneously. This pathway requires an anti-periplanar arrangement of the proton and the leaving group and is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures. The reaction rate is dependent on the concentration of both the substrate and the base.

The E1 mechanism proceeds through the formation of a carbocation intermediate, identical to the SN1 pathway. In a subsequent step, a weak base removes an adjacent proton to form the double bond. E1 reactions are favored by conditions that stabilize the carbocation, such as polar protic solvents and weak bases, and often compete with SN1 reactions.

Reaction TypeBase RequirementMechanismStereochemistry
E2 Strong, often bulky baseConcerted (single step)Requires anti-periplanar alignment
E1 Weak baseStepwise (via carbocation)No specific stereochemical requirement

Rearrangement Reactions Facilitated by the Bromomethyl Moiety

The formation of a carbocation intermediate, either in an SN1/E1 pathway or under the influence of a Lewis acid, opens the possibility for skeletal rearrangements.

A primary carbocation formed at the methylene (B1212753) group of this compound is inherently unstable. It could potentially undergo a Wagner-Meerwein rearrangement, which involves a 1,2-hydride shift from the adjacent carbon (C2) of the tetralin ring to form a more stable secondary carbocation. This rearranged carbocation could then be trapped by a nucleophile or lose a proton to form a different olefin.

Furthermore, the proximate benzene ring can play a direct role in the reaction through neighboring group participation. wikipedia.org The π-electrons of the aromatic ring can attack the electrophilic carbon center as the bromide leaves, forming a spirocyclic intermediate known as a phenonium ion. libretexts.org This anchimeric assistance can accelerate the rate of reaction. wikipedia.orgspcmc.ac.in The subsequent attack by a nucleophile can open the three-membered ring of the phenonium ion, leading to a mixture of products, including rearranged structures. This pathway results in retention of stereochemistry because it involves two consecutive SN2-like inversions. libretexts.orgspcmc.ac.in

The electrophilic nature of the carbon bearing the bromine atom makes it susceptible to intramolecular attack by the aromatic ring, a process known as an intramolecular Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.com In the presence of a Lewis acid catalyst (e.g., AlCl₃), the C-Br bond is polarized, making the carbon a potent electrophile. The electron-rich aromatic ring can then act as an internal nucleophile, attacking this carbon to form a new ring. Depending on which position of the aromatic ring attacks, this cyclization could lead to the formation of polycyclic hydrocarbon systems. This pathway is a powerful method for constructing fused-ring structures. masterorganicchemistry.combeilstein-journals.org For example, attack from the C1 position of the tetralin's aromatic ring would result in a strained four-membered ring fused to the existing structure, while attack from a more distant position on a tethered aromatic group could form more stable five- or six-membered rings.

Organometallic Cross-Coupling Reactions as Electrophilic Partners

In the realm of carbon-carbon bond formation, organometallic cross-coupling reactions are of paramount importance. This compound serves as an excellent electrophilic partner in these reactions due to the lability of the carbon-bromine bond in its benzylic-like position. This reactivity is harnessed in various metal-catalyzed processes to couple the tetrahydronaphthalene moiety with a diverse range of organic fragments.

Palladium catalysts are widely employed for their efficiency and functional group tolerance in forming new carbon-carbon bonds. researchgate.net The general mechanism for these reactions involves a catalytic cycle that typically begins with the oxidative addition of the organic halide to a low-valent palladium(0) species. This is followed by transmetalation with an organometallic nucleophile and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Several key palladium-catalyzed reactions can be utilized with this compound:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. When this compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base, the corresponding 2-(arylmethyl)-1,2,3,4-tetrahydronaphthalene is formed. The base is crucial for the activation of the organoboron species.

Heck-Mizoroki Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. researchgate.net With this compound, this reaction would lead to the formation of substituted alkenes where the tetrahydronaphthylmethyl group is attached to one of the double bond carbons.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The use of this compound as the electrophile would result in the synthesis of 2-(alkynylmethyl)-1,2,3,4-tetrahydronaphthalenes. This reaction typically requires a copper(I) co-catalyst.

Coupling ReactionNucleophilic PartnerTypical CatalystTypical BaseProduct Type
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄Na₂CO₃ or K₃PO₄2-(Arylmethyl)-1,2,3,4-tetrahydronaphthalene
Heck-MizorokiAlkenePd(OAc)₂Et₃N or K₂CO₃Substituted Alkene
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuIEt₃N or Piperidine2-(Alkynylmethyl)-1,2,3,4-tetrahydronaphthalene

While palladium catalysts are prevalent, nickel and other transition metals also mediate important cross-coupling reactions. Nickel catalysts are often more cost-effective and can exhibit unique reactivity.

Kumada-Tamao-Corriu Coupling: This reaction utilizes a Grignard reagent as the nucleophile and is often catalyzed by nickel complexes. nih.gov The reaction of this compound with an aryl or alkyl Grignard reagent in the presence of a nickel catalyst provides a direct method for the formation of a new carbon-carbon bond. rhhz.netnih.gov The catalytic cycle is analogous to that of palladium-catalyzed reactions, involving oxidative addition, transmetalation, and reductive elimination.

Coupling ReactionNucleophilic PartnerTypical CatalystSolventProduct Type
Kumada-Tamao-CorriuGrignard Reagent (R-MgBr)NiCl₂(dppp)THF or Et₂O2-(Alkyl/Arylmethyl)-1,2,3,4-tetrahydronaphthalene

Radical Chemistry Involving this compound

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a 2-(methyl)-1,2,3,4-tetrahydronaphthalene radical. This process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or photolysis.

The general steps in these radical reactions are:

Initiation: The initiator (e.g., AIBN) decomposes to form initial radicals. These radicals can then abstract the bromine atom from this compound to generate the desired tetrahydronaphthylmethyl radical.

Propagation: The generated radical can then participate in a variety of reactions, such as:

Addition to an unsaturated bond: The radical can add across a double or triple bond of another molecule, forming a new carbon-carbon bond and a new radical species.

Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 2-methyl-1,2,3,4-tetrahydronaphthalene.

Termination: The reaction is terminated when two radical species combine.

Reaction TypeInitiatorReactantGeneral Outcome
Radical GenerationAIBN-Formation of 2-(methyl)-1,2,3,4-tetrahydronaphthalene radical
Radical AdditionAIBNAlkeneFormation of a new C-C bond and a new radical
Radical ReductionAIBNBu₃SnH (as H-donor)Formation of 2-methyl-1,2,3,4-tetrahydronaphthalene

Cyclization and Annulation Reactions

The reactive bromomethyl group of this compound can be exploited to construct new ring systems through cyclization and annulation reactions. These reactions are pivotal in the synthesis of complex polycyclic molecules.

Intramolecular Cyclization: If a nucleophilic functional group is present elsewhere in a molecule containing the 2-(bromomethyl)tetralin moiety, an intramolecular reaction can lead to the formation of a new ring. For instance, a tethered alcohol, amine, or carbanion could displace the bromide to form a fused or bridged cyclic ether, amine, or carbocycle, respectively.

Annulation Reactions: Annulation refers to the formation of a new ring onto an existing one. This compound can act as an electrophile in reactions with bifunctional reagents to build new rings. For example, a reaction with a reagent containing both a nucleophilic and an electrophilic center can lead to a cascade of bond formations, resulting in a new fused ring system. A plausible strategy would involve an initial alkylation by the bromomethyl group, followed by an intramolecular reaction to close the ring.

Reaction TypeKey FeatureGeneral Product
Intramolecular CyclizationNucleophilic group within the same moleculeFused or bridged polycyclic system
AnnulationReaction with a bifunctional reagentNew ring fused to the tetrahydronaphthalene core

Strategic Applications of 2 Bromomethyl 1,2,3,4 Tetrahydronaphthalene in Complex Organic Synthesis

Core Building Block for Polycyclic and Fused Ring Systems

The tetrahydronaphthalene framework is a privileged structure in organic synthesis, frequently utilized as a foundational component for the construction of more complex polycyclic and fused-ring systems. The presence of the reactive bromomethyl group in 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene provides a convenient handle for elaboration and annulation reactions.

One key strategy involves using the tetralin unit as a precursor for intramolecular cyclization reactions to build fused-ring systems. For instance, research has demonstrated the synthesis of chroman-fused tetralins, which are B-ring-modified analogues of the natural product brazilin. nih.govsemanticscholar.org These syntheses often rely on an intramolecular Friedel–Crafts epoxy–arene cyclization, where a tetralone-derived glycidyl (B131873) ether undergoes ring closure. nih.gov The 2-(bromomethyl) moiety is an ideal starting point for synthesizing the necessary precursors for such cyclizations, for example, through its conversion to an epoxide or other electrophilic centers.

The diastereoselective synthesis of these fused systems is a significant challenge, with a preference often observed for the formation of cis-fused ring junctions. nih.govsemanticscholar.org However, methods have been developed for the reductive removal of directing groups, such as an angular hydroxyl group, to yield trans-fused products, further expanding the diversity of accessible polycyclic scaffolds. semanticscholar.org The stability and conformational properties of the tetralin ring play a crucial role in directing the stereochemical outcome of these complex cyclizations.

Table 1: Examples of Fused Ring Systems Derived from Tetralin Scaffolds

Precursor Type Key Reaction Fused System Reference
Tetralone-derived glycidyl ethers Intramolecular Friedel–Crafts Epoxy–Arene Cyclization cis-6a,7,8,12b-tetrahydro-6H-naphtho[2,1-c]chromen-6a-ols nih.gov
β-Tetralone Oximes NBS Promoted Intramolecular Oxidative Cyclization/Aromatization Fused α-carbolines nih.gov

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The tetrahydronaphthalene nucleus is a common motif in a variety of biologically active compounds, making its derivatives valuable intermediates in the pharmaceutical and agrochemical industries. The chemical tractability of this compound allows for its incorporation into drug candidates and pesticides through nucleophilic substitution reactions.

A primary application is the alkylation of amines, a fundamental transformation in drug discovery. mdpi.comdntb.gov.ua The bromomethyl group readily reacts with primary or secondary amines to form new carbon-nitrogen bonds, tethering the tetralin scaffold to various pharmacophores. This approach has been utilized in the synthesis of potential ligands for the 5-HT1A serotonin (B10506) receptor and new beta-adrenoceptor agents. nih.govnih.gov For example, novel derivatives of 2-(N,N-di-n-propyl-amino)-1,2,3,4-tetrahydronaphthalene have been synthesized and evaluated for their potential as photoaffinity labels for serotonin receptors. nih.gov

In the agrochemical sector, tetralin derivatives are precursors to insecticides. For instance, the tetralin core is a key component in the synthesis pathway of Carbaryl. Furthermore, the synthesis of thiabiscyclanones from brominated 1-oxo-1,2,3,4-tetrahydronaphthalene has been reported, with these compounds showing promise as stabilizing agents for cholera sera, indicating potential applications in medicinal chemistry and diagnostics. researchgate.net A Chinese patent also describes the use of a halogenated 1,2,3,4-tetrahydronaphthalene (B1681288) derivative in the preparation of dizodone oxime, an intermediate for the analgesic drug Dezocine. google.com

Role in Total Synthesis of Natural Products and Bioactive Scaffolds

The structural rigidity and synthetic versatility of the tetrahydronaphthalene skeleton make it an attractive starting point for the total synthesis of natural products and the construction of bioactive scaffolds designed to mimic biological structures.

The tetralin motif is a core component of numerous natural products. Synthetic efforts have focused on creating analogues of these complex molecules. For example, chroman-fused tetralins have been synthesized as analogues of the natural product (±)-brazilin, a compound with interesting biological activities. nih.govsemanticscholar.orgdntb.gov.ua These syntheses highlight the utility of the tetralin framework in constructing complex, polycyclic natural product-like molecules. nih.gov

Beyond natural product synthesis, the tetrahydronaphthalene scaffold is employed to create molecules that mimic protein secondary structures, such as the α-helix. A 1,3,5,7-tetrasubstituted 1,2,3,4-tetrahydronaphthalene scaffold has been designed and synthesized to mimic the i, i+3, and i+4 positions of an α-helix. nih.gov This was achieved using a key MgBr₂-catalyzed Friedel-Crafts epoxide cycloalkylation. nih.gov The 2-(bromomethyl) group is an excellent precursor for generating the required electrophilic sites for such cyclizations and for the subsequent attachment of side-chain mimics via O-alkylation, demonstrating a diversity-oriented approach to proteomimetics. nih.gov

Table 2: Bioactive Scaffolds Based on the Tetrahydronaphthalene Core

Scaffold Type Target/Analogue Key Synthetic Strategy Reference
Chroman-fused tetralin (±)-Brazilin analogue Intramolecular Friedel–Crafts cyclization nih.gov
Tetrasubstituted tetrahydronaphthalene α-Helix mimicry MgBr₂-catalyzed Friedel-Crafts epoxide cycloalkylation nih.gov

Development of Novel Heterocyclic Systems

The reactivity of the bromomethyl group makes this compound a valuable precursor for the synthesis of novel heterocyclic compounds, particularly those containing nitrogen, oxygen, or sulfur. The compound can act as an electrophilic partner in cyclization reactions, leading to the formation of new ring systems fused to or containing the tetralin moiety.

One common strategy involves the reaction of the bromomethyl group with binucleophilic reagents. For example, reaction with a compound containing both an amine and a thiol group could lead to the formation of a thiazolidine (B150603) ring. While direct examples using this compound are not abundant in the cited literature, the principle is well-established in heterocyclic chemistry.

Furthermore, intramolecular cyclization strategies can be employed. A derivative of the tetralin core can be functionalized with a nucleophilic group that can then displace the bromine to form a new heterocyclic ring. For instance, electrophilic cyclization of acetylenic arenecarboxaldehydes, which can be derived from tetralin precursors, has been shown to produce highly substituted isochromenes. nih.gov Similarly, β-tetralone oximes have been used to synthesize fused α-carbolines, which are complex pentacyclic heterocyclic systems, via an intramolecular oxidative cyclization/aromatization process. nih.gov These examples showcase the potential of the tetralin skeleton, which can be readily functionalized using the bromomethyl handle, in the construction of diverse heterocyclic frameworks.

Contributions to Materials Science Precursors

The aromatic and partially saturated structure of this compound suggests its potential as a precursor in materials science, particularly for the synthesis of functional organic materials. Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The bromomethyl group allows for the incorporation of the tetrahydronaphthalene unit into larger conjugated systems. For example, it can be used in coupling reactions or as an initiator for polymerization. While direct applications of this compound in materials science are not extensively documented in the provided search results, the utility of closely related compounds is indicative of its potential. For instance, 2-bromo-3-(bromomethyl)naphthalene (B8671974) is highlighted as a valuable building block for naphthalene (B1677914) derivatives due to the presence of the halogen, which allows for further derivatization. dergipark.org.trresearchgate.net These derivatives have found applications in various fields, including materials and supramolecular chemistry. dergipark.org.tr The combination of the rigid aromatic portion and the flexible saturated ring in the tetrahydronaphthalene core could be exploited to fine-tune the solid-state packing and electronic properties of new organic materials.

Computational Chemistry and Theoretical Studies on the Reactivity and Structure of 2 Bromomethyl 1,2,3,4 Tetrahydronaphthalene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular tool for calculating molecular properties and has been extensively used to compute the electronic structure of molecules in both gas and aqueous phases. nih.gov For 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electrons and identify regions of high and low electron density. nih.govnih.gov This information is fundamental to understanding the molecule's reactivity, predicting how it will interact with other chemical species, and determining its kinetic and thermodynamic properties. uni-muenchen.de

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich tetrahydronaphthalene ring system, specifically the fused benzene (B151609) ring. The LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Br bond in the bromomethyl substituent. This distribution makes the C-Br bond susceptible to nucleophilic attack, a characteristic reactivity pathway for benzylic halides.

Table 1: Representative Frontier Molecular Orbital Properties for this compound The following data are illustrative, based on typical DFT calculations for similar aromatic and benzylic bromide compounds.

ParameterCalculated Value (eV)Description
EHOMO-8.95Energy of the Highest Occupied Molecular Orbital; indicates the tendency to donate electrons.
ELUMO-0.82Energy of the Lowest Unoccupied Molecular Orbital; indicates the tendency to accept electrons.
Energy Gap (ΔE)8.13ELUMO - EHOMO; a larger gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.deresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.netwolfram.com Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net Neutral regions are generally colored green.

In an MEP map of this compound, the most negative potential would be located over the π-system of the fused benzene ring, indicating its role as a potential nucleophile in certain reactions. The hydrogen atoms of the aliphatic ring and the aromatic ring would exhibit regions of positive potential. The bromine atom, due to its high electronegativity, creates a dipole in the C-Br bond. However, the MEP surface often shows a region of slightly positive or neutral potential on the outermost surface of the bromine atom (a "sigma-hole"), which can be involved in halogen bonding, while the area perpendicular to the C-Br bond remains electron-rich. The area around the benzylic carbon atom attached to the bromine would be relatively electron-deficient and thus a prime target for nucleophiles.

Conformation Analysis and Conformational Landscapes

The non-aromatic portion of the 1,2,3,4-tetrahydronaphthalene (B1681288) ring is not planar and can adopt several conformations. Computational conformational analysis is used to identify the stable geometries (conformers) of a molecule and determine their relative energies. mdpi.com For the tetralin scaffold, the saturated ring typically exists in a half-chair or twisted conformation. nih.govnih.govresearchgate.net

For this compound, the primary conformational flexibility arises from the puckering of the saturated six-membered ring and the rotation around the C2-C(methylene) bond. The bromomethyl group can occupy either a pseudo-axial or a pseudo-equatorial position on the tetralin ring. Computational studies on similar 2-substituted tetralins have shown that conformers with a pseudo-equatorial substituent are often energetically preferred to minimize steric hindrance. nih.gov Therefore, the global minimum energy conformation of this compound is expected to be a half-chair form with the bromomethyl group in a pseudo-equatorial orientation. The energy differences between various conformers can be small, suggesting that multiple conformations may be present at room temperature. nih.gov

Table 2: Illustrative Relative Energies of Key Conformers of this compound The following data are for illustrative purposes, based on conformational studies of substituted tetralins.

ConformerRing ConformationSubstituent PositionRelative Energy (kcal/mol)
1Half-ChairPseudo-Equatorial0.00 (Global Minimum)
2Half-ChairPseudo-Axial1.5 - 2.5
3Twist-> 3.0

Prediction and Elucidation of Reaction Transition States and Pathways

A key application of computational chemistry is the elucidation of reaction mechanisms by calculating the potential energy surface (PES) for a given transformation. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

The bromomethyl group of this compound is analogous to a benzyl (B1604629) bromide, making it a good substrate for nucleophilic substitution (SN2) reactions. DFT calculations can be used to model the SN2 reaction with various nucleophiles (e.g., Cl⁻, OH⁻, CN⁻). sciforum.net Such calculations would predict a transition state with a trigonal bipyramidal geometry at the benzylic carbon, where the nucleophile attacks from the side opposite to the leaving bromide ion. researchgate.net The calculated activation energy (ΔG‡) provides a quantitative measure of the reaction rate. Computational studies on similar SN2 reactions of benzyl bromides have shown how substituents on the ring can influence the stability of the transition state and thus the reaction rate. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static structures at 0 K, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules at finite temperatures. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to study its behavior in different solvent environments. These simulations can reveal how solvent molecules arrange around the solute, the stability of different conformers over time, and the dynamics of intermolecular interactions. For instance, an MD simulation in a polar solvent would show the solvation of the polar C-Br bond and how solvent molecules might stabilize the transition state of a nucleophilic substitution reaction, thereby influencing the reaction rate.

Quantum Chemical Calculations of Bond Dissociation Energies and Stability

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a bond to form two radicals. rsc.org It is a fundamental measure of bond strength and is crucial for understanding reaction mechanisms involving radical intermediates. Quantum chemical methods, particularly DFT, can accurately calculate BDEs.

The most labile covalent bond in this compound is the C-Br bond. Cleavage of this bond results in a stable, resonance-delocalized benzylic radical. Computational studies and experimental data for the parent benzyl bromide place the C-Br BDE in the range of 254-255 kJ/mol (approximately 61 kcal/mol). rsc.orgacs.org The BDE for the C-Br bond in the target molecule is expected to be very similar. This relatively low BDE indicates the ease with which the bromine atom can be abstracted, making the compound a useful precursor for reactions proceeding through radical pathways or as an alkylating agent in substitution reactions.

Table 3: Calculated Bond Dissociation Energies (BDEs) for Selected Bonds in this compound Values are representative and based on DFT calculations and experimental data for analogous compounds like benzyl bromide.

BondTypeRepresentative BDE (kcal/mol)Significance
C(methylene)-BrBenzylic~61Relatively weak; indicates high reactivity in SN2 and radical reactions.
C(ring)-C(methylene)sp³-sp³~85-90Strong C-C single bond, not readily cleaved.
C(aromatic)-Hsp²-s~110Strong bond, typical for aromatic C-H.
C(aliphatic)-Hsp³-s~95-98Standard C-H bond strength in a saturated ring.

Advanced Analytical Methodologies for Mechanistic and Structural Investigations of 2 Bromomethyl 1,2,3,4 Tetrahydronaphthalene Derived Systems

In-Situ Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy allows for the continuous monitoring of a reaction mixture directly within an NMR tube. cardiff.ac.uk By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked quantitatively. nih.gov For reactions involving 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene, key proton (¹H) and carbon (¹³C) signals can be monitored. For instance, in a nucleophilic substitution reaction, the characteristic ¹H NMR signal of the bromomethyl protons (-CH₂Br) would decrease in intensity, while new signals corresponding to the protons of the newly formed functional group would emerge. This technique is powerful for identifying intermediates and byproducts, providing direct insight into the reaction mechanism. cardiff.ac.ukuniv-nantes.fr

Time (min)Relative Concentration of this compound (%)Relative Concentration of Product (%)Relative Concentration of Intermediate (%)
010000
1075205
3030655
605950
120<1>990

Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an attenuated total reflectance (ATR) probe immersed in the reaction vessel, tracks changes in the vibrational frequencies of functional groups. For reactions of this compound, the disappearance of the C-Br stretching vibration would be a key indicator of reactant consumption. Simultaneously, the appearance of new, characteristic absorption bands (e.g., a C=O stretch for an esterification reaction or a C-N stretch for an amination) would signify product formation. This method provides real-time kinetic data and helps determine reaction endpoints without offline analysis.

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the analysis of complex reaction mixtures, providing highly accurate mass measurements that allow for the determination of elemental compositions. benthamopen.com This capability is essential for unequivocally identifying reaction products, byproducts, and even short-lived intermediates that may be trapped during the reaction. nih.gov

When analyzing derivatives of this compound, HRMS can confirm the success of a transformation by verifying the exact mass of the expected product. In mechanistic studies, HRMS is used to analyze fragmentation patterns, which provide structural information about the molecule. For instance, a common fragmentation pathway for brominated compounds involves the loss of the bromine atom. waters.com In the case of 2-(bromomethyl)naphthalene, a related compound, positive ion analysis produces a molecular ion (M⁺) at m/z 220, and a key fragment at m/z 141 results from the loss of bromine. waters.com A similar primary fragmentation would be expected for this compound, followed by further fragmentation of the tetralin core.

Ion/FragmentProposed Elemental FormulaCalculated Exact Mass (m/z)Hypothetical Fragmentation Pathway
[M]⁺C₁₁H₁₃Br224.0201 / 226.0180Molecular Ion
[M-Br]⁺C₁₁H₁₃145.1017Loss of Bromine radical
[M-CH₂Br]⁺C₁₀H₁₀130.0783Loss of Bromomethyl radical

By coupling HRMS with techniques like tandem mass spectrometry (MS/MS), specific ions can be isolated and fragmented to further probe their structure, helping to distinguish between isomers and elucidate complex molecular architectures. nih.govmdpi.com

Chromatographic Techniques for Reaction Mixture Analysis and Isolation Strategy Optimization

Chromatographic techniques are fundamental for both the analysis of reaction progress and the purification of target compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. In the context of this compound chemistry, reversed-phase HPLC is particularly useful for monitoring reaction conversion by separating the relatively nonpolar starting material from more polar products. acs.org Method development involves optimizing the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water mixtures), column temperature, and flow rate to achieve baseline separation of all components. mdpi.com The ability to separate structural isomers, which may have identical mass spectra, is a key advantage of HPLC. arxiv.orgnih.gov By analyzing aliquots of a reaction over time, HPLC provides quantitative data on the consumption of reactants and formation of products, which is crucial for optimizing reaction conditions and developing an effective isolation strategy. mdpi.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. It can be used to assess the purity of this compound and to analyze reaction mixtures where the products are also volatile. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for quantification and mass spectra for component identification.

CompoundHypothetical HPLC Retention Time (min)Hypothetical GC Retention Time (min)Analytical Purpose
This compound12.58.2Monitor reactant consumption
Corresponding Alcohol Derivative8.17.5Quantify main product
Dimerization Byproduct15.814.1Identify and minimize side reactions

X-ray Crystallography for Absolute Stereochemistry and Complex Product Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is unattainable by other techniques. beilstein-journals.orgbeilstein-journals.org

For derivatives of this compound, obtaining a single crystal of a product allows for its unambiguous structural confirmation. This is particularly vital when new, complex molecules are synthesized or when stereochemistry is a critical aspect of the compound's function. The analysis reveals the conformation of the molecular framework; for instance, the non-aromatic ring of the tetralin moiety typically adopts a half-chair conformation. nih.gov The data generated from X-ray diffraction can be used to build a detailed model of the molecule, confirming connectivity and stereochemistry. While obtaining suitable crystals can be a challenge, the structural information provided is unparalleled. nih.gov

Crystallographic ParameterHypothetical Value for a DerivativeSignificance
Crystal systemMonoclinicDescribes the basic crystal symmetry
Space groupP2₁/cDefines the symmetry elements within the unit cell
Unit cell dimensions (a, b, c; β)a = 10.2 Å, b = 8.5 Å, c = 15.1 Å; β = 95.2°Defines the size and shape of the repeating unit
Calculated density1.35 g/cm³Relates to the packing efficiency of molecules
Conformation of saturated ringHalf-ChairConfirms the lowest energy conformation of the tetralin core

Future Directions and Emerging Research Avenues for 2 Bromomethyl 1,2,3,4 Tetrahydronaphthalene Chemistry

Exploration of Asymmetric Catalysis with Derived Chiral Ligands

The development of novel chiral ligands is a cornerstone of progress in asymmetric catalysis, enabling the enantioselective synthesis of complex molecules. The rigid backbone of the tetrahydronaphthalene unit makes it an attractive scaffold for designing new ligands where conformational flexibility is minimized, a desirable trait for achieving high stereocontrol.

The reactive bromomethyl group of 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene serves as an ideal anchor point for the introduction of various coordinating groups. A significant area of exploration is the synthesis of P-chiral and backbone-chiral phosphine (B1218219) ligands. nih.govnih.govtcichemicals.com The reaction of the bromomethyl moiety with primary or secondary phosphines, or their corresponding salts, can furnish novel phosphine ligands. If the tetrahydronaphthalene core is resolved into its individual enantiomers, it can serve as a chiral backbone, influencing the spatial arrangement of the coordinating phosphorus atom and, consequently, the chiral environment around a metal center. The synthesis and application of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, have become a major focus in catalysis. nih.govnih.gov Methodologies developed for synthesizing these complex ligands, often using phosphine-boranes as stable intermediates, could be adapted to derivatives of this compound. nih.gov

Furthermore, the tetrahydronaphthalene framework has already demonstrated its utility in catalysis. For instance, chiral cis-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene has been successfully employed as a ligand in the catalytic asymmetric synthesis of secondary alcohols. researchgate.net This precedent underscores the potential of the saturated portion of the scaffold to create an effective chiral environment for stereoselective transformations. Future work will likely focus on creating a diverse library of ligands from this compound, including not only phosphines but also N-heterocyclic carbenes (NHCs), amines, and oxazolines, and screening them in a wide array of metal-catalyzed reactions.

Table 1: Potential Chiral Ligands Derived from the Tetrahydronaphthalene Scaffold
Ligand ClassPotential Synthetic Route from 2-(Bromomethyl)tetrahydronaphthaleneTarget Asymmetric Reactions
Monodentate/Bidentate PhosphinesNucleophilic substitution with R₂PH or R₂P-M⁺Hydrogenation, Cross-Coupling, Allylic Alkylation
P,N-LigandsMulti-step synthesis involving amination and phosphinationHeck Reaction, Allylic Substitution
N-Heterocyclic Carbenes (NHCs)Alkylation of an imidazole/benzimidazole followed by deprotonationMetathesis, C-H Activation

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical research and manufacturing by offering enhanced safety, reproducibility, and scalability. researchgate.net The integration of reactions involving this compound into these platforms is a promising future direction. Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities compared to traditional batch processes. acs.org

For example, functionalization reactions of the bromomethyl group, which can be highly exothermic, are more safely managed in microreactors due to their high surface-area-to-volume ratio, enabling rapid heat dissipation. Furthermore, automated platforms can be used to rapidly screen reaction conditions or to synthesize libraries of derivatives for applications in drug discovery or materials science. researchgate.netnih.gov A Bayesian optimization approach has been successfully used in an automated continuous flow platform to increase the productivity of the oxidation of tetralin, demonstrating the applicability of these advanced techniques to the core scaffold. nih.gov The ability to telescope multiple reaction steps without intermediate purification is another key advantage of flow synthesis, streamlining complex synthetic sequences that start from this compound. researchgate.net

Photoredox and Electrosynthesis Approaches for Bromomethyl Functionalization

Modern synthetic methods like photoredox catalysis and electrosynthesis offer green and powerful alternatives to traditional chemical transformations. nih.gov These techniques operate under mild conditions and can enable novel reaction pathways that are otherwise difficult to access. For this compound, these methods open new avenues for functionalization.

Photoredox catalysis, which uses visible light to drive chemical reactions, could be employed for various transformations. For instance, the bromomethyl group could participate in reductive or oxidative quenching cycles to generate radical intermediates for C-C or C-heteroatom bond formation. Radical-based routes have already been developed to access functionalized tetralins. nih.gov Furthermore, photoredox-mediated C-H functionalization could be explored to modify other positions on the tetrahydronaphthalene scaffold, complementing the reactivity of the bromomethyl handle. bldpharm.com

Electrosynthesis, which uses electrical current to drive redox reactions, provides a reagent-free method for activation. The bromomethyl group could undergo electrochemical reduction to generate a carbanion or radical for subsequent reactions. Conversely, anodic oxidation could be used to functionalize the aromatic ring of the tetrahydronaphthalene core. Both electrosynthesis and photoredox catalysis offer pathways to generate highly reactive intermediates like radicals and iminium ions from related structures under mild conditions, suggesting a rich area for future exploration. nih.govresearchgate.net

Table 2: Modern Synthetic Approaches for Tetrahydronaphthalene Functionalization
MethodologyPotential TransformationKey Advantages
Photoredox CatalysisRadical-mediated C-C/C-X bond formation; C-H functionalizationMild conditions, novel reactivity, high functional group tolerance
ElectrosynthesisReductive/oxidative functionalization of the scaffoldReagent-free activation, precise control over redox potential
Flow ChemistryAutomated synthesis, library generation, process intensificationEnhanced safety, scalability, reproducibility
BiocatalysisSelective hydroxylation, ring cleavage, deracemizationHigh chemo-, regio-, and stereoselectivity; green conditions

Biocatalytic Transformations Involving Tetrahydronaphthalene Scaffolds

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers unparalleled selectivity under environmentally benign conditions. The tetrahydronaphthalene scaffold is a known substrate for enzymatic transformations. The aerobic biodegradation of tetralin, for example, is initiated by the action of non-heme iron-containing dioxygenases, which insert oxygen into the aromatic ring. researchgate.net This initial enzymatic step is followed by a cascade of reactions catalyzed by enzymes such as extradiol dioxygenases, hydratases, and aldolases, which ultimately mineralize the compound. researchgate.net

This existing knowledge of tetralin biodegradation pathways provides a roadmap for future research. By harnessing and engineering these enzymes, it may be possible to develop highly selective biocatalytic processes. For example, engineered dioxygenases or monooxygenases (e.g., P450s) could be used for the regioselective and stereoselective hydroxylation of the tetrahydronaphthalene ring, producing valuable chiral synthons. Other enzymes could be explored for the deracemization of racemic this compound or its derivatives, providing enantiomerically pure compounds that are crucial for pharmaceutical applications.

Development of Smart Reagents and Sustainable Methodologies

The principles of green chemistry are increasingly guiding synthetic strategy, emphasizing atom economy, the use of renewable feedstocks, and the avoidance of hazardous reagents. Future research on this compound will undoubtedly be influenced by these principles.

One avenue is the development of more sustainable synthetic routes to the tetralin core itself. For example, the catalytic hydrogenation of naphthalene (B1677914) in supercritical fluids represents a greener approach compared to traditional methods. Another sustainable strategy involves the direct C-H/C-H coupling to construct the tetralin scaffold, using practical oxidants like sodium percarbonate which generate water as the only stoichiometric byproduct. researchgate.net

The concept of "smart reagents" involves the design of molecules that perform specific functions under particular stimuli, leading to higher efficiency and reduced waste. In the context of this compound, this could involve developing derivatizing agents that react with the bromomethyl group but have a secondary function, such as a phase-transfer tag for easy purification or a fluorescent reporter group for biological imaging. Furthermore, developing catalytic methods that utilize the bromomethyl group for in-situ generation of reactive species under specific triggers (e.g., light or a specific enzyme) would represent a significant advance in creating more efficient and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves bromination of the parent tetrahydronaphthalene structure. Friedel-Crafts alkylation or radical-mediated bromination (e.g., using N-bromosuccinimide under UV light) are common approaches . To maximize purity, column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization in ethanol are recommended. Purity >95% can be achieved by monitoring reaction progress via TLC and GC-MS .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the bromomethyl group's position and tetrahydronaphthalene backbone integrity. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C11_{11}H13_{13}Br, theoretical 216.02 g/mol). IR spectroscopy identifies C-Br stretching vibrations (~560 cm1^{-1}) and aromatic C-H bonds .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow GHS guidelines: use fume hoods to avoid inhalation (S23), wear nitrile gloves and goggles (S26/S36/37/39), and store in amber glass under inert gas. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Waste disposal must comply with halogenated organic waste regulations .

Advanced Research Questions

Q. How does the bromomethyl group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The bromomethyl moiety acts as an electrophilic site in Suzuki-Miyaura or Heck couplings. For example, palladium-catalyzed coupling with arylboronic acids yields functionalized tetrahydronaphthalenes. Steric hindrance from the tetrahydronaphthalene backbone may favor para-substitution in biphenyl derivatives . Optimize catalysts (e.g., Pd(PPh3_3)4_4) and base (K2_2CO3_3) in anhydrous DMF at 80°C .

Q. What are the mechanistic implications of stereochemical outcomes in cyclization reactions involving this compound?

  • Methodological Answer : Intramolecular carbosulfenylation studies show that the bromomethyl group facilitates enantioselective cyclization. Chiral catalysts (e.g., thiourea-based organocatalysts) induce axial chirality, yielding (1R,2R)-configured products with >90% enantiomeric excess (ee). Monitor stereochemistry via chiral HPLC (Chiralpak IA column) .

Q. How do contradictory toxicity data for brominated tetrahydronaphthalenes inform risk assessment?

  • Methodological Answer : Discrepancies in hepatic and respiratory toxicity (e.g., from inhalation vs. oral exposure) require rigorous dose-response studies. Use in vivo rodent models (OECD TG 453) to assess NOAEL (no-observed-adverse-effect level) and compare with in vitro hepatocyte assays. Confounding factors like metabolic activation (via CYP450 enzymes) must be controlled .

Q. What computational strategies predict the environmental fate of this compound?

  • Methodological Answer : Apply QSAR models to estimate logP (hydrophobicity) and biodegradation potential. Molecular dynamics simulations (e.g., using GROMACS) model interactions with soil organic matter. Experimental validation via OECD 307 soil degradation studies (28-day half-life) is critical for environmental risk assessments .

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Reactant of Route 1
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

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